OM99-2

Beschreibung

Eigenschaften

IUPAC Name |

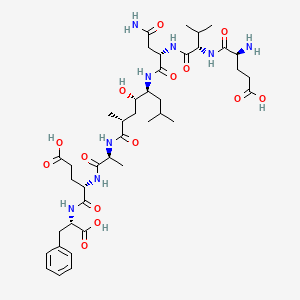

(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(4S,5S,7R)-8-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64N8O14/c1-20(2)16-27(46-39(60)28(19-31(43)51)47-40(61)34(21(3)4)49-37(58)25(42)12-14-32(52)53)30(50)17-22(5)35(56)44-23(6)36(57)45-26(13-15-33(54)55)38(59)48-29(41(62)63)18-24-10-8-7-9-11-24/h7-11,20-23,25-30,34,50H,12-19,42H2,1-6H3,(H2,43,51)(H,44,56)(H,45,57)(H,46,60)(H,47,61)(H,48,59)(H,49,58)(H,52,53)(H,54,55)(H,62,63)/t22-,23+,25+,26+,27+,28+,29+,30+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOCOJFPGCXNKL-ZKZXETMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64N8O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

893.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314266-76-7 | |

| Record name | OM99-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314266767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OM-99-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZNA144ZS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of OM99-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OM99-2 is a potent, peptidomimetic inhibitor that demonstrates high-affinity, tight-binding inhibition of Memapsin 2, more commonly known as β-secretase or Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). Its mechanism of action is centered on the direct competitive inhibition of the BACE1 active site, thereby preventing the amyloidogenic processing of the Amyloid Precursor Protein (APP). This inhibitory action effectively reduces the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease. The core of OM99-2's inhibitory function lies in its design as a transition-state analog, featuring a hydroxyethylene isostere that mimics the tetrahedral intermediate of APP cleavage by BACE1.

Core Mechanism of Action: Inhibition of BACE1

OM99-2 functions as a competitive inhibitor of BACE1, an aspartyl protease that plays a crucial, rate-limiting role in the production of Aβ.[1][2] The inhibitor is an eight-residue peptidomimetic designed to mimic the sequence of the Swedish mutant APP at the β-cleavage site, which is known to be cleaved more efficiently by BACE1.[3]

The key to OM99-2's potent inhibitory activity is the incorporation of a hydroxyethylene transition-state isostere. This structural feature mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by BACE1.[3][4] By binding tightly within the active site of the enzyme, OM99-2 effectively blocks access of the natural substrate, APP, thereby halting the amyloidogenic cascade at its inception.[3]

Quantitative Inhibition Data

The inhibitory potency of OM99-2 against human brain memapsin 2 (BACE1) has been quantified through enzymatic assays. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity for the enzyme.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |

| OM99-2 | Human Brain Memapsin 2 (BACE1) | 9.58 nM | [1] |

| OM99-2 | BACE1 | 1.6 nM | [3][4] |

Note: The slight variation in reported Ki values may be due to different experimental conditions or assay formats.

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

The primary signaling pathway influenced by OM99-2 is the proteolytic processing of APP. Under normal physiological conditions, APP can be processed by two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-Amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. This pathway produces a soluble ectodomain (sAPPα) and a C-terminal fragment (C83).

-

Amyloidogenic Pathway: APP is first cleaved by BACE1 at the N-terminus of the Aβ sequence, generating a soluble ectodomain (sAPPβ) and a membrane-bound C-terminal fragment (C99). C99 is subsequently cleaved by γ-secretase, releasing the neurotoxic Aβ peptides (predominantly Aβ40 and Aβ42).

OM99-2 specifically targets and inhibits BACE1, thereby shifting APP processing away from the amyloidogenic pathway and towards the non-amyloidogenic pathway.

Experimental Protocols

BACE1 Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds like OM99-2 against BACE1 using a fluorogenic substrate.

1. Reagents and Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., based on the Swedish APP cleavage site with a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

OM99-2 (or other test inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

2. Procedure:

-

Prepare serial dilutions of OM99-2 in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a 96-well black microplate, add the diluted OM99-2 solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add recombinant BACE1 enzyme to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) or at a fixed endpoint using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

3. Data Analysis:

-

Calculate the rate of reaction (slope of the kinetic read) or the endpoint fluorescence for each well.

-

Normalize the data to the positive control (100% activity) and negative control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

Experimental Workflow for BACE1 Inhibitor Testing

The following diagram illustrates a general workflow for the preclinical evaluation of a potential BACE1 inhibitor like OM99-2.

Conclusion

OM99-2 serves as a foundational example of a potent, structure-based BACE1 inhibitor. Its mechanism of action, centered on the competitive inhibition of BACE1 through a transition-state analog design, has paved the way for the development of subsequent generations of BACE1 inhibitors for Alzheimer's disease. The experimental protocols and workflows described herein provide a framework for the continued investigation and characterization of novel therapeutic agents targeting the amyloidogenic pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

OM99-2 as a BACE1 Transition-State Analog Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of OM99-2, a potent transition-state analog inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). BACE1 is a prime therapeutic target in Alzheimer's disease, as it catalyzes the rate-limiting step in the production of amyloid-beta (Aβ) peptides.[1] This document details the mechanism of action of OM99-2, its binding kinetics, and the critical role of the BACE1 signaling pathway in the pathology of Alzheimer's disease. Detailed experimental protocols for the enzymatic characterization of BACE1 inhibitors and the synthesis of peptidic inhibitors are provided, alongside structured data presentations and visualizations to facilitate understanding and further research in this critical area of drug development.

Introduction: BACE1 as a Therapeutic Target in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques in the brain.[1] These plaques are primarily composed of Aβ peptides, which are generated from the sequential cleavage of the Amyloid Precursor Protein (APP) by BACE1 and γ-secretase.[1][2] BACE1 initiates this amyloidogenic pathway, making it a key target for therapeutic intervention.[3] Inhibition of BACE1 is expected to reduce Aβ production, thereby preventing the formation of neurotoxic plaques and potentially slowing the progression of Alzheimer's disease.[4]

OM99-2 is an eight-residue peptidomimetic inhibitor of BACE1, designed as a transition-state analog.[2][5] Its structure incorporates a hydroxyethylene isostere that mimics the tetrahedral transition state of the BACE1-catalyzed peptide bond hydrolysis.[2] This design confers high-affinity binding to the active site of the enzyme, resulting in potent inhibition.[2]

Quantitative Data: Inhibitory Potency of OM99-2

The inhibitory activity of OM99-2 against BACE1 has been characterized by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a quantitative measure of the inhibitor's potency.

| Parameter | Value | Reference |

| Ki | 1.6 nM | [2] |

| Ki | 9.58 nM | [5] |

| IC50 | ~15 nM (inferred from graphical data) | [6] |

BACE1 Signaling Pathway and the Role of OM99-2

BACE1 is involved in a complex signaling network that contributes to the pathophysiology of Alzheimer's disease. The production of Aβ by BACE1 can lead to a toxic feedback loop, where Aβ itself can upregulate BACE1 expression and activity through various stress-related pathways.[7]

The following diagram illustrates the central role of BACE1 in the amyloidogenic processing of APP and the mechanism of inhibition by OM99-2.

Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.

OM99-2 acts as a competitive inhibitor, binding to the active site of BACE1 and preventing the cleavage of APP. This action directly reduces the production of the C99 fragment and, consequently, the formation of Aβ peptides.

Experimental Protocols

BACE1 Enzymatic Activity Assay (FRET-based)

This protocol describes a common method for measuring BACE1 activity and inhibition using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[8]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test inhibitor (e.g., OM99-2) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test inhibitor (OM99-2) in Assay Buffer. Include a vehicle control (DMSO without inhibitor).

-

Dilute the BACE1 enzyme to the desired working concentration in ice-cold Assay Buffer.

-

Dilute the BACE1 FRET substrate to the desired working concentration in Assay Buffer. Protect from light.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add the following:

-

"Test Wells": Assay Buffer, diluted inhibitor.

-

"Positive Control" (no inhibition): Assay Buffer, vehicle control.

-

"Blank" (no enzyme): Assay Buffer, vehicle control.

-

-

Add the diluted BACE1 enzyme to the "Test Wells" and "Positive Control" wells.

-

-

Pre-incubation:

-

Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the diluted BACE1 FRET substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (e.g., Excitation: 320 nm, Emission: 405 nm).[8]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

-

Subtract the rate of the "Blank" from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control".

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the BACE1 FRET-based enzymatic assay.

Solid-Phase Peptide Synthesis (SPPS) of a Peptidic Inhibitor

Principle: The peptide is assembled step-by-step on a solid resin support. The N-terminus of the growing peptide chain is temporarily protected by an Fmoc group, which is removed before the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is synthesized.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM, Methanol)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Diethyl ether

-

HPLC for purification

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the first Fmoc-protected amino acid with coupling reagents (e.g., HBTU/HOBt) and a base (DIEA) in DMF.

-

Add the activated amino acid to the resin and allow it to react for 1-2 hours.

-

Wash the resin to remove excess reagents.

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Synthesis of Hydroxyethylene Isostere: The Leu-Ala hydroxyethylene isostere is a key component that is typically synthesized separately through a multi-step organic synthesis process and then incorporated into the peptide chain as a dipeptide unit during the SPPS.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Wash the peptide with ether and dry it.

-

Purify the peptide using reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

OM99-2 serves as a foundational tool for understanding the inhibition of BACE1. Its potent, transition-state analog mechanism provides a clear rationale for its efficacy. The experimental protocols detailed in this guide offer a starting point for researchers to characterize novel BACE1 inhibitors. As the field moves towards the development of more drug-like, non-peptidic inhibitors, the principles learned from the study of OM99-2 remain highly relevant. Further research focused on optimizing inhibitor properties for improved bioavailability and blood-brain barrier penetration will be crucial for the successful clinical application of BACE1-targeted therapies for Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure of the OM99-2 BACE1 Complex

This guide provides a detailed examination of the three-dimensional structure of the Beta-secretase 1 (BACE1) enzyme in complex with its potent peptidomimetic inhibitor, OM99-2. The elucidation of this complex has been a cornerstone in the structure-based design of inhibitors for Alzheimer's disease, offering critical insights into the molecular interactions that govern BACE1 inhibition.

Introduction to BACE1 and OM99-2

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a membrane-bound aspartic protease that performs the initial and rate-limiting step in the production of the amyloid-beta (Aβ) peptide.[1][2] The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease. Consequently, BACE1 has emerged as a primary therapeutic target for the development of disease-modifying treatments.[3][4]

OM99-2 is a potent, eight-residue peptidomimetic inhibitor designed based on the transition-state mimetic concept.[3][5] Its sequence was derived from the β-cleavage site of the Swedish mutant of the amyloid precursor protein (APP), which is cleaved more efficiently by BACE1.[6] The inhibitor incorporates a non-hydrolyzable hydroxyethylene isostere that mimics the transition state of the peptide bond cleavage, leading to tight binding in the BACE1 active site.[6] The determination of the co-crystal structure of BACE1 with OM99-2 provided the first detailed molecular view of an inhibitor-bound state, significantly advancing drug discovery efforts.[3][6]

Quantitative Binding and Crystallographic Data

The interaction between OM99-2 and BACE1 has been characterized by strong binding affinity and has been resolved to high atomic resolution through X-ray crystallography.

| Parameter | Value | Reference(s) |

| Inhibitor | OM99-2 | [5][6] |

| Target Enzyme | Human BACE1 (Memapsin 2) | [7] |

| Inhibition Constant (Ki) | 1.0 - 9.58 nM | [2][3][5][7] |

| PDB Code | 1FKN | [4][6] |

| Resolution | 1.9 Å | [1][3] |

| pH (Crystallization) | 5.0 - 7.4 | [8] |

| R-work | 18.5% - 24.6% | [8] |

| R-free | 24.0% - 28.9% | [8] |

Structural Overview of the OM99-2 BACE1 Complex

The crystal structure reveals that BACE1 adopts the typical bilobal fold of aspartic proteases, with the active site located in a cleft between the N- and C-terminal lobes.[3][9] The OM99-2 inhibitor binds in an extended conformation within this substrate-binding pocket, spanning the P4 to P4' subsites.[2]

A critical feature of the complex is the conformation of the "flap" region (residues 69-75). Upon inhibitor binding, this flexible flap closes over the active site cleft, sequestering the inhibitor from the solvent and contributing significantly to the binding affinity.[6] The overall structure of the complex is described as being in a "closed" conformation.[8]

Overall architecture of the BACE1-OM99-2 complex.

Key Molecular Interactions

The high potency of OM99-2 is derived from an extensive network of hydrogen bonds and stabilizing interactions within the BACE1 active site.

-

Catalytic Dyad Interaction : The defining interaction involves the hydroxyethylene transition-state isostere of OM99-2. Its hydroxyl group forms four hydrogen bonds with the catalytic aspartate residues, Asp32 and Asp228, mimicking the tetrahedral intermediate of peptide hydrolysis.[3][6]

-

Backbone Hydrogen Bonds : An additional ten hydrogen bonds are formed between the backbone of OM99-2 and the active site cleft and flap region of BACE1, ensuring a snug fit.[3][6]

-

Intramolecular Stabilization : A key intramolecular hydrogen bond is observed between the side chains of the P4-Glu and P2-Asn residues of OM99-2. This interaction stabilizes the bound conformation of the inhibitor and is crucial for its high affinity. The absence of the P4-Glu in a shorter analog results in a tenfold decrease in potency.[1][3]

Key hydrogen bonding interactions in the complex.

Experimental Protocols

The structural data for the OM99-2 BACE1 complex was obtained through X-ray crystallography. The following provides a summary of the co-crystallization methodology.

Co-crystallization of BACE1 with OM99-2

The protocol involves preparing a solution of purified, recombinant BACE1 (lacking the transmembrane and intracellular domains) and co-crystallizing it with the OM99-2 inhibitor.[1][8]

-

Protein-Inhibitor Mixture : A solution of BACE1 protein (at a concentration of 7.2 mg/ml) is mixed with the OM99-2 inhibitor. The inhibitor is added in a 3.3- to 6.6-fold molar excess to ensure full occupancy of the enzyme's active site.[8]

-

Crystallization Setup : The crystals are grown using the hanging-drop vapor diffusion method at a constant temperature of 20°C.[8]

-

Crystallization Solution : Equal volumes of the protein-inhibitor mixture are combined with a reservoir solution containing 20% (w/v) PEG 5000 MME, 200 mM ammonium iodide, and 200 mM sodium citrate at a pH of 6.4.[8]

-

Crystal Growth : Leaf-shaped crystals typically appear within one to two weeks and can continue to grow to a final size of 0.4 to 0.8 mm over a period of three to six weeks.[8]

-

Data Collection : Once the crystals reach a suitable size, they are harvested, cryo-protected, and subjected to X-ray diffraction to collect the data needed for structure determination.

Experimental workflow for co-crystallization.

Conclusion and Implications for Drug Design

The high-resolution crystal structure of the OM99-2 BACE1 complex has been invaluable for the field of Alzheimer's drug discovery. It provided the first detailed blueprint of how a potent, substrate-based inhibitor interacts with the BACE1 active site. This structural information has guided the rational, structure-based design of subsequent generations of BACE1 inhibitors, moving from large, peptide-like molecules to smaller, more drug-like compounds with improved pharmacokinetic properties. The detailed understanding of the hydrogen bond network, the role of the flap, and the specific subsite interactions remains a critical reference for ongoing efforts to develop safe and effective BACE1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Inhibition of Human BACE1 by OM99-2

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the inhibition constant (Ki) of the peptidomimetic inhibitor OM99-2 for human β-site amyloid precursor protein cleaving enzyme 1 (BACE1). It includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Quantitative Data: Ki Value of OM99-2 for Human BACE1

OM99-2 is a potent, substrate-based, tight-binding inhibitor of BACE1, an aspartic protease that is a key therapeutic target in Alzheimer's disease.[1][2] It was designed as a transition-state analogue, incorporating a hydroxyethylene isostere to mimic the tetrahedral intermediate of peptide bond hydrolysis.[1][3] The development of OM99-2 and the subsequent elucidation of its co-crystal structure with BACE1 were pivotal in demonstrating the enzyme's druggability.[1] Several studies have quantified its inhibitory potency, with reported Ki values in the low nanomolar range.

| Parameter | Reported Value | Source Publication Context |

| Ki | 1.6 nM | Determined for a potent, substrate-based inhibitor incorporating a Leu-Ala hydroxyethylene isostere.[1][4] |

| Ki | 9.58 nM | Calculated from inhibition profiles characteristic of tight-binding inhibitors using recombinant human memapsin 2 (BACE1).[2][3][5] |

| Ki | ~1.0 nM | Described as a potent hydroxyethylene isostere-based transition-state analogue inhibitor.[6] |

Experimental Protocols

The determination of the Ki value for OM99-2's inhibition of BACE1 involves a specific enzymatic assay. The following protocol is based on the methodology described for determining the 9.58 nM value.[3]

Objective: To determine the inhibition constant (Ki) of OM99-2 against recombinant human BACE1.

Materials:

-

Enzyme: Recombinant human memapsin 2 (BACE1) expressed in E. coli.

-

Inhibitor: Purified OM99-2 (Sequence: Glu-Val-Asn-Leu*Ala-Ala-Glu-Phe, where * denotes the hydroxyethylene isostere).[3]

-

Substrate: A fluorogenic substrate, Arg-Glu(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dabcyl)-Arg.[3]

-

Assay Buffer: 0.1 M Sodium Acetate, pH 4.5.[3]

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds. The final assay concentration is 5% DMSO.[3]

-

Instrumentation: Fluorescence plate reader.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of the OM99-2 inhibitor in DMSO.

-

Prepare the assay buffer (0.1 M Na-acetate, pH 4.5).

-

Dilute the recombinant BACE1 enzyme to the desired concentration in the assay buffer.

-

-

Enzymatic Assay:

-

The assay is performed at 37 °C.[3]

-

Add the assay buffer to the wells of a microplate.

-

Add the OM99-2 inhibitor at various concentrations to the respective wells.

-

Add the BACE1 enzyme to all wells (final enzyme concentration used was 0.47 μM in the reference study).[3]

-

Pre-incubate the enzyme and inhibitor mixture.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by BACE1 separates the EDANS fluorophore from the Dabcyl quencher, resulting in an increase in fluorescence.

-

Record the reaction rates (initial velocities) for each inhibitor concentration.

-

-

Data Analysis:

Mandatory Visualizations

BACE1 Signaling Pathway in Amyloid-β Production

BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP).[1][8] This cleavage produces the sAPPβ ectodomain and a membrane-bound C-terminal fragment, C99.[1][8] The C99 fragment is subsequently cleaved by the γ-secretase complex, leading to the generation and release of Amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1]

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the inhibitory action of OM99-2.

Experimental Workflow for BACE1 Ki Determination

The workflow for determining the Ki of an inhibitor against BACE1 follows a structured sequence from reagent preparation to final data analysis, accounting for the characteristics of tight-binding inhibition.

Caption: Workflow for determining the Ki of OM99-2 for BACE1 using a fluorogenic substrate assay.

References

- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of OM99-2 to Memapsin 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor OM99-2 to its target, memapsin 2 (also known as β-secretase or BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This document details the quantitative binding data, the experimental protocols used for its determination, and visual representations of the underlying biochemical processes and experimental workflows.

Core Data Presentation: Quantitative Binding Affinity

OM99-2 is a potent, eight-residue peptidomimetic, tight-binding, transition-state analog inhibitor of human brain memapsin 2.[1][2][3] It was designed based on the β-secretase cleavage site of the Swedish mutant of the amyloid precursor protein (APP). The structure of OM99-2 is Glu-Val-Asn-Leu*Ala-Ala-Glu-Phe, where the asterisk indicates a hydroxyethylene transition-state isostere replacing the scissile peptide bond.[4] This isostere is a highly effective mimic for the tetrahedral intermediate of peptide bond hydrolysis by aspartic proteases.[4]

The binding affinity of OM99-2 to memapsin 2 has been determined by enzymatic inhibition assays, yielding the following key quantitative parameters:

| Parameter | Value | Enzyme Form | Reference |

| Ki | 9.58 ± 0.286 nM | Recombinant human memapsin 2 | [4] |

| Ki | 1.6 nM | Recombinant memapsin 2 | [5] |

| Ki | 9.58 nM | Recombinant pro-memapsin 2 |

The variation in the reported Ki values may be attributed to different forms of the enzyme used in the assays (e.g., pro-memapsin 2 vs. mature memapsin 2).

Experimental Protocols

The determination of the binding affinity of OM99-2 for memapsin 2 was primarily achieved through enzyme inhibition assays. The following is a detailed methodology based on available literature.

Memapsin 2 Inhibition Assay

This assay measures the ability of OM99-2 to inhibit the catalytic activity of memapsin 2 on a fluorogenic substrate.

Materials:

-

Enzyme: Recombinant human memapsin 2, expressed in E. coli.[4]

-

Inhibitor: Purified OM99-2.[4]

-

Substrate: A fluorogenic peptide substrate, such as Arg-Glu(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dabcyl)-Arg.[4]

-

Assay Buffer: 0.1 M Sodium Acetate, pH 4.5, containing 5% Dimethyl Sulfoxide (DMSO).[4]

-

Instrumentation: A fluorometer capable of excitation at 350 nm and emission at 490 nm.[4]

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Recombinant human memapsin 2 is diluted to a final concentration of 0.47 μM in the assay buffer.[4]

-

A stock solution of OM99-2 is prepared, and a dilution series is made to test a range of inhibitor concentrations.

-

-

Assay Execution:

-

The memapsin 2 enzyme solution is pre-incubated with varying concentrations of the OM99-2 inhibitor at 37°C.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence is monitored over time using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 490 nm.[4] The cleavage of the substrate by memapsin 2 separates the EDANS fluorophore from the Dabcyl quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

The initial rates of the enzymatic reaction are determined from the linear portion of the fluorescence versus time plots.

-

The inhibition data is characteristic of a tight-binding inhibitor.[4]

-

The inhibition constant (Ki) is calculated by fitting the data to the appropriate equation for tight-binding inhibitors, which takes into account the concentration of the enzyme.

-

Mandatory Visualizations

Signaling Pathway: Memapsin 2 Cleavage of APP

The following diagram illustrates the role of memapsin 2 in the amyloidogenic pathway, which is inhibited by OM99-2.

Caption: Amyloidogenic processing of APP by memapsin 2 and its inhibition by OM99-2.

Experimental Workflow: Memapsin 2 Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the inhibitory constant (Ki) of OM99-2.

Caption: Workflow for the determination of the Ki of OM99-2 for memapsin 2.

References

The Role of OM99-2 in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1), making BACE1 a prime therapeutic target. OM99-2 is a potent, peptidomimetic inhibitor of BACE1 that has played a pivotal role in the early stages of Alzheimer's drug discovery. This technical guide provides an in-depth overview of OM99-2, its mechanism of action, and its application in Alzheimer's research, presenting key quantitative data, experimental protocols, and signaling pathway visualizations.

Mechanism of Action of OM99-2

OM99-2 is a transition-state analog inhibitor of BACE1, an aspartyl protease that catalyzes the first and rate-limiting step in the amyloidogenic pathway.[1][2] It is an eight-residue peptidomimetic designed to mimic the sequence of the Swedish mutant of APP at the β-cleavage site.[3] The key feature of OM99-2 is the replacement of the scissile peptide bond with a hydroxyethylene transition-state isostere, which effectively blocks the catalytic activity of BACE1.[3][4] By binding tightly to the active site of BACE1, OM99-2 prevents the cleavage of APP into the C99 fragment, a precursor to the Aβ peptide.[1] The elucidation of the crystal structure of BACE1 in complex with OM99-2 provided critical insights into the enzyme's active site and inhibitor binding, guiding the structure-based design of subsequent generations of BACE1 inhibitors.[2][3]

Quantitative Data Summary

The inhibitory activity of OM99-2 against BACE1 has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for OM99-2.

| Parameter | Value | Enzyme | Reference |

| Ki | 9.58 nM | Human brain memapsin 2 (BACE1) | [4][5] |

| Ki | 1.6 nM | BACE1 | [2] |

| Ki | 48 nM | Cathepsin D | [4] |

| IC50 | 80 nM | β-secretase | [6] |

Table 1: Inhibitory Potency of OM99-2

| Property | Value | Reference |

| Molecular Weight | 892.99 g/mol | [5] |

| Formula | C41H64N8O14 | [5] |

Table 2: Physicochemical Properties of OM99-2

Signaling Pathways

The primary signaling pathway influenced by OM99-2 is the amyloidogenic processing of APP. By inhibiting BACE1, OM99-2 directly modulates this pathway, reducing the production of Aβ.

Experimental Protocols

Detailed methodologies for key experiments involving OM99-2 are crucial for reproducibility and further research.

Solid-Phase Peptide Synthesis of OM99-2

OM99-2 is a peptidomimetic and its synthesis involves solid-phase peptide synthesis techniques.[4]

Materials:

-

Fmoc-protected amino acids

-

Leu*Ala hydroxyethylene transition-state isostere

-

Solid-phase resin (e.g., Rink amide resin)

-

Coupling reagents (e.g., HATU, HOAt)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid)

-

Reverse-phase HPLC system for purification

-

Mass spectrometer for verification

Protocol:

-

The peptide is assembled on a solid-phase resin starting from the C-terminus.

-

Each amino acid, including the protected Leu*Ala hydroxyethylene isostere, is coupled sequentially.[4]

-

The Fmoc protecting group is removed after each coupling step.

-

Once the full-length peptide is synthesized, it is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail.[4]

-

The crude peptide is then purified by reverse-phase HPLC.[4]

-

The mass of the purified OM99-2 is verified using mass spectrometry.[4]

In Vitro BACE1 Inhibition Assay

The inhibitory activity of OM99-2 on BACE1 can be determined using a fluorogenic substrate.[4]

Materials:

-

Recombinant human BACE1

-

Fluorogenic BACE1 substrate (e.g., Arg-Glu(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dabcyl)-Arg)

-

Assay buffer (e.g., 0.1 M Na-acetate, pH 4.5)

-

OM99-2 dissolved in an appropriate solvent (e.g., DMSO)

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of OM99-2.

-

In a microplate, add the recombinant BACE1 enzyme to the assay buffer.

-

Add the different concentrations of OM99-2 to the wells containing the enzyme and incubate for a pre-determined time.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates the quencher (Dabcyl) from the fluorophore (EDANS), resulting in an increase in fluorescence.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the Ki or IC50 value by plotting the reaction rates against the inhibitor concentrations.[4]

Crystallization of BACE1-OM99-2 Complex

The co-crystal structure of BACE1 and OM99-2 can be obtained through X-ray crystallography.[7]

Materials:

-

Purified, active BACE1 protein

-

OM99-2 inhibitor

-

Crystallization buffer (e.g., 20% (wt/vol) PEG 5000 MME, 200 mM ammonium iodide, and 200 mM sodium citrate at pH 6.4)

-

Crystallization plates (hanging-drop vapor diffusion setup)

Protocol:

-

Prepare a solution of BACE1 protein (e.g., 7.2 mg/ml).[7]

-

Mix the BACE1 solution with OM99-2 in a molar excess (e.g., 3.3- to 6.6-fold).[7]

-

Set up hanging drops by mixing equal volumes of the protein-inhibitor solution and the crystallization buffer.[7]

-

Incubate the crystallization plates at 20°C.

-

Crystals are expected to appear within 1 to 2 weeks.[7]

-

The crystals are then harvested, cryo-protected, and used for X-ray diffraction analysis to determine the three-dimensional structure of the complex.

Conclusion

OM99-2 remains a landmark molecule in the history of Alzheimer's disease research. Its development as a potent BACE1 inhibitor and the subsequent elucidation of its binding mode have provided an invaluable foundation for the structure-based design of more drug-like BACE1 inhibitors. While OM99-2 itself did not progress to clinical trials due to its peptidic nature and likely poor pharmacokinetic properties, its contribution to the understanding of BACE1 inhibition is undeniable. The experimental protocols and quantitative data presented in this guide serve as a critical resource for researchers continuing to explore BACE1 as a therapeutic target for Alzheimer's disease.

References

- 1. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]

- 2. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

OM99-2: A Technical Guide for Studying Amyloid Precursor Protein Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

OM99-2 is a potent, peptidomimetic inhibitor of β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1), also known as memapsin 2 or β-secretase. As the rate-limiting enzyme in the amyloidogenic pathway, BACE1 is a prime therapeutic target for Alzheimer's disease. OM99-2, with its transition-state analog mechanism, serves as a critical tool for in vitro and cell-based studies of APP processing and for the evaluation of potential Alzheimer's disease therapeutics. This guide provides a comprehensive overview of OM99-2, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

OM99-2 is an eight-residue peptidomimetic designed as a transition-state analog inhibitor of BACE1.[1] Its design is based on the amino acid sequence of the Swedish mutant of APP, which is cleaved more efficiently by BACE1.[2] The core of OM99-2's inhibitory activity lies in a hydroxyethylene moiety that mimics the tetrahedral transition state of the peptide bond cleavage, leading to tight binding to the active site of the enzyme.[2] The crystal structure of the BACE1-OM99-2 complex has been resolved, providing detailed insights into its binding mode within the enzyme's catalytic cleft.

Quantitative Data

OM99-2 exhibits high-affinity binding to BACE1. The following table summarizes the reported inhibition constants (Ki).

| Parameter | Value | Reference |

| Ki | 9.58 nM | [2] |

| Ki | 1.6 nM | [3] |

While specific IC50 values for OM99-2 are not consistently reported across the literature, its low nanomolar Ki values indicate potent inhibition of BACE1 activity. The expected outcome of using OM99-2 in cellular or in vivo models would be a significant reduction in the production of Aβ40 and Aβ42 peptides.

Signaling Pathways in APP Processing

The processing of Amyloid Precursor Protein (APP) can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. OM99-2 specifically inhibits the initial step of the amyloidogenic pathway.

APP Processing Pathways.

Experimental Protocols

In Vitro BACE1 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds like OM99-2 against BACE1 using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Workflow for In Vitro BACE1 Inhibition Assay

Workflow for BACE1 Inhibition Assay.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

OM99-2

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare assay buffer and bring to room temperature.

-

Prepare a stock solution of OM99-2 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of OM99-2 to obtain a range of concentrations.

-

Dilute recombinant BACE1 enzyme and FRET substrate in assay buffer to their final working concentrations.

-

-

Assay Protocol:

-

Add assay buffer to the wells of the 96-well plate.

-

Add the serially diluted OM99-2 or vehicle control to the respective wells.

-

Add the diluted BACE1 enzyme solution to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specified time period (e.g., 60 minutes) at 37°C.

-

-

Data Analysis:

-

Determine the initial reaction velocities (v) from the linear phase of the fluorescence signal increase.

-

Plot the percentage of inhibition against the logarithm of the OM99-2 concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Assay for APP Processing

This protocol describes a general method to assess the effect of OM99-2 on the production of Aβ40 and Aβ42 in a cell line overexpressing APP, such as the human neuroblastoma cell line SH-SY5Y.

Workflow for Cell-Based APP Processing Assay

Workflow for Cell-Based APP Assay.

Materials:

-

SH-SY5Y cells stably overexpressing human APP (or another suitable cell line)

-

Cell culture medium and supplements

-

OM99-2

-

Aβ40 and Aβ42 ELISA kits

-

Cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture the SH-SY5Y-APP cells under standard conditions.

-

Seed the cells into 24- or 48-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare various concentrations of OM99-2 in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of OM99-2 or a vehicle control.

-

Incubate the cells for 24-48 hours.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentrations of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the Aβ levels to the vehicle control.

-

Plot the percentage of Aβ reduction against the OM99-2 concentration to determine its cellular potency.

-

In Vivo Studies in Animal Models of Alzheimer's Disease

While specific in vivo efficacy data for OM99-2 is limited due to its peptidic nature, which can affect its pharmacokinetic properties and blood-brain barrier penetration, it can be used in proof-of-concept studies, for instance, via direct administration to the brain.

Logical Workflow for In Vivo OM99-2 Efficacy Study

Workflow for In Vivo OM99-2 Study.

General Protocol Outline:

-

Animal Model: Utilize a relevant transgenic mouse model of Alzheimer's disease, such as the Tg2576 model, which overexpresses a mutant form of human APP.[1][4]

-

Administration: Due to its likely poor oral bioavailability, OM99-2 would typically be administered directly to the central nervous system, for example, via intracerebroventricular (ICV) injection or infusion.

-

Dosing and Treatment Duration: The dosing regimen and treatment duration would need to be optimized based on preliminary studies.

-

Tissue Collection and Processing: At the end of the treatment period, animals are euthanized, and brain tissue is collected. The brain tissue is then homogenized to prepare lysates for biochemical analysis.

-

Aβ Measurement: The levels of soluble and insoluble Aβ40 and Aβ42 in the brain homogenates are quantified using specific ELISAs.

-

Data Analysis: Aβ levels in the OM99-2 treated group are compared to those in the vehicle-treated control group to assess the in vivo efficacy of the inhibitor.

Conclusion

OM99-2 remains a valuable research tool for elucidating the mechanisms of APP processing and for the initial screening and characterization of BACE1 inhibitors. Its high potency and well-defined mechanism of action make it an excellent positive control in in vitro and cell-based assays. While its therapeutic potential is limited by its peptidic nature, the insights gained from studies using OM99-2 have been instrumental in guiding the development of next-generation, non-peptidic BACE1 inhibitors for the treatment of Alzheimer's disease.

References

- 1. Energy Inhibition Elevates β-Secretase Levels and Activity and Is Potentially Amyloidogenic in APP Transgenic Mice: Possible Early Events in Alzheimer's Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modeling of age-dependent amyloid accumulation and γ-secretase inhibition of soluble and insoluble Aβ in a transgenic mouse model of amyloid deposition - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Groundbreaking BACE1 Inhibitor: A Technical Chronicle of OM99-2

For Immediate Release

This technical whitepaper provides an in-depth guide to the discovery, history, and core scientific principles of the BACE1 inhibitor, OM99-2. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and the molecular interactions that defined this pivotal molecule in the quest for an Alzheimer's disease therapeutic.

Introduction: The Dawn of BACE1 Inhibition

The "amyloid cascade hypothesis" has long been a central tenet in the understanding of Alzheimer's disease, positing that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the disease's pathology.[1] The enzyme responsible for the initial and rate-limiting step in Aβ production is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as memapsin-2 or Asp2.[2][3] The identification and characterization of BACE1 in 1999 opened a new frontier in Alzheimer's drug discovery, establishing it as a prime therapeutic target.

OM99-2 emerged as one of the first potent, peptidomimetic inhibitors of BACE1, providing a foundational tool for understanding the enzyme's structure and function. Its development was a landmark achievement, offering a tangible proof-of-concept for structure-based drug design aimed at mitigating Aβ production.

The Discovery and Design of OM99-2

Developed in 2000 by Hong et al., OM99-2 was rationally designed based on the amino acid sequence of the Swedish mutant of the amyloid precursor protein (APP), which exhibits enhanced cleavage by BACE1.[1][4][5] The core innovation of OM99-2 lies in the replacement of the scissile peptide bond with a hydroxyethylene transition-state isostere.[4][5] This modification mimics the tetrahedral intermediate of the peptide bond hydrolysis, allowing for tight binding to the active site of BACE1 without being cleaved.[5]

OM99-2 is an eight-residue peptidomimetic with the sequence Glu-Val-Asn-Leu*Ala-Ala-Glu-Phe, where the asterisk denotes the hydroxyethylene isostere between Leucine and Alanine.[5] The design of OM99-2 was a critical step forward, and its co-crystal structure with BACE1 (PDB code: 1FKN) provided invaluable insights into the molecular interactions within the enzyme's active site, guiding future inhibitor design.[4][6]

Quantitative Analysis of BACE1 Inhibition

The inhibitory potency of OM99-2 has been characterized by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values quantify the inhibitor's efficacy in blocking BACE1 activity.

| Parameter | Value | Reference |

| Ki | 9.58 nM | [5][7] |

| Ki | 1.6 nM | [8][9] |

Note: Discrepancies in reported Ki values can arise from variations in experimental conditions and assay formats.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of scientific findings. The following sections outline the protocols for the synthesis of OM99-2 and the enzymatic assay used to determine its inhibitory activity.

Synthesis of OM99-2

OM99-2 is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for the stepwise assembly of amino acids on a solid support. The key steps include the synthesis of the Leu*Ala hydroxyethylene dipeptide isostere followed by its incorporation into the peptide chain.

A. Synthesis of the Leu*Ala Hydroxyethylene Isostere:

B. Solid-Phase Peptide Synthesis (SPPS) of OM99-2:

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin) is used as the solid support.

-

Amino Acid Coupling: The C-terminal amino acid (Phe) is coupled to the resin.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.

-

Stepwise Elongation: The subsequent amino acids (Glu, Ala, Ala) are sequentially coupled and deprotected.

-

Isostere Incorporation: The pre-synthesized and protected Leu*Ala hydroxyethylene isostere is coupled to the growing peptide chain.

-

Continued Elongation: The remaining amino acids (Asn, Val, Glu) are added.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

BACE1 Inhibition Assay

The inhibitory activity of OM99-2 is determined using a fluorogenic resonance energy transfer (FRET) assay. This assay measures the cleavage of a synthetic peptide substrate that mimics the BACE1 cleavage site in APP.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation sequence flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

OM99-2 inhibitor

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of OM99-2 in the assay buffer.

-

Enzyme and Inhibitor Incubation: Add the recombinant BACE1 enzyme to the wells of the microplate, followed by the addition of the OM99-2 dilutions. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic BACE1 substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a fixed endpoint.

-

Data Analysis: Calculate the percentage of BACE1 inhibition for each concentration of OM99-2. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Visualizing the Science: Pathways and Processes

Diagrammatic representations are essential for elucidating complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language to illustrate key aspects of OM99-2's context and evaluation.

Conclusion: The Enduring Legacy of OM99-2

OM99-2 stands as a seminal achievement in the field of Alzheimer's disease research. Although peptidomimetic inhibitors have faced challenges in clinical development due to factors such as poor bioavailability and blood-brain barrier penetration, the discovery and characterization of OM99-2 were instrumental in validating BACE1 as a druggable target. The structural and functional insights gained from this pioneering inhibitor have paved the way for the development of subsequent generations of small-molecule BACE1 inhibitors that have entered clinical trials. The story of OM99-2 is a testament to the power of rational, structure-based drug design and remains a cornerstone of our understanding of BACE1 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. An Efficient Synthesis of Hydroxyethylene Dipeptide Isosteres: The Core Unit of Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

No Publicly Available Foundational Research on OM99-2

Consequently, the creation of an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested, is not possible at this time due to the absence of foundational scientific literature on the subject.

Researchers, scientists, and drug development professionals seeking information on "OM99-2" are advised to:

-

Verify the designation: Double-check the spelling and nomenclature for any potential errors.

-

Consult internal documentation: If "OM99-2" is an internal project name, relevant information would be contained within the organization's private records.

-

Monitor scientific conferences and publications: New research findings are often first presented at scientific conferences before being published.

An In-depth Technical Guide to the Peptidomimetic Nature of OM99-2

For Researchers, Scientists, and Drug Development Professionals

OM99-2 is a potent, substrate-derived octapeptide inhibitor that has served as a critical tool in the study of aspartic proteases, particularly β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[1][2] Its design and mechanism of action exemplify the principles of peptidomimetic drug development, where a peptide-like scaffold is modified to enhance stability, potency, and other pharmacological properties. This guide delves into the core peptidomimetic features of OM99-2, its inhibitory mechanism, the experimental protocols used for its characterization, and its role in the context of relevant biological pathways.

The Peptidomimetic Core: Mimicking the Transition State

The innovation behind OM99-2 lies in its rational design based on the amino acid sequence of a BACE1 substrate. Specifically, it mimics the P4-P4' subsites of the amyloid precursor protein (APP) cleavage site.[1] The key peptidomimetic modification is the replacement of the scissile peptide bond (the bond cleaved by the enzyme) between the Leu-Ala residues with a non-hydrolyzable hydroxyethylene transition-state isostere.[3]

This isostere is critical because it mimics the tetrahedral transition state of peptide bond hydrolysis by an aspartic protease.[4] The hydroxyl group of the isostere forms crucial hydrogen bonds with the two catalytic aspartate residues (D93 and D289 in BACE1) in the enzyme's active site, leading to tight, reversible binding.[3][5] This structural mimicry is what confers high inhibitory potency to OM99-2.[3]

Quantitative Inhibitory Profile

OM99-2 is a tight-binding inhibitor of BACE1, also known as memapsin 2.[6][7] Its potency has been quantified through various biochemical assays, revealing its high affinity for the enzyme. While it is a powerful research tool, its large, peptide-like structure limits its potential as a therapeutic drug due to poor bioavailability and cell permeability.[4][8]

| Target Enzyme | Inhibition Constant (Kᵢ) | Assay Type | Reference |

| BACE1 (Memapsin 2) | 1.6 nM | Enzymatic Assay | [1] |

| BACE1 (Memapsin 2) | 2 nM | Enzymatic Assay | [4] |

| BACE1 (Memapsin 2) | 9.58 nM | Enzymatic Assay | [6][9] |

Note: The inhibition constant (Kᵢ) is an indicator of the potency of an inhibitor; a lower Kᵢ value signifies greater potency. It is an absolute value, whereas IC50 can vary with experimental conditions.[10][11]

Experimental Protocols

The characterization of BACE1 inhibitors like OM99-2 typically involves sensitive biochemical and cell-based assays.[12][13] A common in vitro method is a fluorogenic assay using a synthetic peptide substrate.

Protocol: In Vitro BACE1 Inhibition Assay (Fluorogenic)

-

Reagents and Materials:

-

Purified, recombinant human BACE1 enzyme.[14]

-

BACE1 peptide substrate: A synthetic peptide containing the BACE1 cleavage sequence, flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL).[14]

-

Assay Buffer: Typically an acidic buffer (e.g., Sodium Acetate, pH 4.5) to mimic the acidic environment of endosomes where BACE1 is active.[15]

-

OM99-2 (or other test inhibitor) at various concentrations.

-

96-well black microplate.[14]

-

Microplate reader capable of fluorescence measurement.[14]

-

-

Procedure:

-

Prepare serial dilutions of the OM99-2 inhibitor in assay buffer.

-

To each well of the 96-well plate, add the BACE1 substrate and the diluted inhibitor. Include "positive control" wells (enzyme, no inhibitor) and "blank" wells (substrate, no enzyme).[14]

-

Pre-incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the BACE1 enzyme to all wells except the blanks.[14]

-

Immediately place the plate in a microplate reader set to kinetic mode. Measure the increase in fluorescence intensity over time (e.g., 20-30 minutes) at appropriate excitation/emission wavelengths (e.g., Ex 320 nm/Em 405 nm).[14]

-

-

Data Analysis:

-

The rate of reaction (slope of the fluorescence vs. time curve) is proportional to BACE1 activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of OM99-2 required to inhibit BACE1 activity by 50%.[10]

-

The Kᵢ value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[10]

-

Biological Context: The Amyloidogenic Pathway

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which produces the amyloid-β (Aβ) peptides central to the amyloid hypothesis of Alzheimer's disease.[15][16] BACE1 initiates this pathway by cleaving the amyloid precursor protein (APP), a transmembrane protein.[17]

This initial cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[17] The C99 fragment is then cleaved by another enzyme complex, γ-secretase, to release Aβ peptides of various lengths (most commonly Aβ40 and Aβ42).[16] By inhibiting BACE1, compounds like OM99-2 block the very first step of this cascade, thereby preventing the production of all downstream Aβ species.[18] This mechanism has made BACE1 a major therapeutic target for Alzheimer's disease.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MEROPS - the Peptidase Database [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. OM99-2 | TargetMol [targetmol.com]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 12. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Distinct anterograde trafficking pathways of BACE1 and amyloid precursor protein from the TGN and the regulation of amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

Methodological & Application

Application Notes and Protocols: OM99-2 as a BACE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a critical enzyme in the amyloidogenic pathway.[1][2][3] It performs the initial and rate-limiting cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[3][4] The accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease.[2][3] Consequently, BACE1 has emerged as a primary therapeutic target for the development of disease-modifying treatments for Alzheimer's.[1][2]

OM99-2 is a potent, peptidomimetic, tight-binding inhibitor of human BACE1.[5][6] This document provides detailed protocols for an in vitro BACE1 inhibition assay using OM99-2, intended for screening and characterization of BACE1 inhibitors.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 initiates the proteolytic processing of APP. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment known as C99. The C99 fragment is subsequently cleaved by γ-secretase, which releases Aβ peptides of various lengths, most notably Aβ40 and Aβ42. BACE1 inhibitors, such as OM99-2, block the initial cleavage of APP, thereby reducing the production of all downstream Aβ species.[3]

Quantitative Data Summary for OM99-2

OM99-2 has been characterized as a highly potent inhibitor of BACE1. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Compound | Target | Inhibition Constant (Ki) | Notes |

| OM99-2 | BACE1 (memapsin 2) | 1.6 nM[1] | A substrate-derived octapeptide inhibitor. |

| OM99-2 | BACE1 (memapsin 2) | 9.58 nM[5][6] | An eight-residue peptidomimetic inhibitor. |

Experimental Protocols

A common and sensitive method for measuring BACE1 activity in vitro is the Fluorescence Resonance Energy Transfer (FRET) assay.[7][8][9] This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[7][8]

Materials and Reagents

-

Recombinant Human BACE1 Enzyme

-

BACE1 FRET Peptide Substrate

-

BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[7]

-

OM99-2 (or other test inhibitors)

-

Dimethyl Sulfoxide (DMSO) for dissolving inhibitors

-

96-well or 384-well black microplates

-

Fluorescence plate reader with appropriate filters for the FRET pair (e.g., Excitation at 320 nm and Emission at 405 nm, or Excitation at 545 nm and Emission at 585 nm)[7][9]

Experimental Workflow: BACE1 FRET-based Inhibition Assay

Detailed Assay Protocol

This protocol is a general guideline and may require optimization based on the specific reagents and equipment used.

-

Reagent Preparation:

-

Prepare the BACE1 Assay Buffer and bring all reagents to room temperature before use.

-

Prepare a stock solution of OM99-2 in DMSO. Subsequently, create a series of dilutions in BACE1 Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.[10]

-

Dilute the BACE1 FRET substrate to the desired working concentration in the Assay Buffer. Protect from light.

-

Dilute the recombinant BACE1 enzyme in cold Assay Buffer to the final desired concentration just before initiating the reaction.

-

-

Assay Procedure (96-well plate format):

-

Blank (No Enzyme): Add 70 µL of Assay Buffer and 10 µL of the substrate solution.

-

Positive Control (No Inhibitor): Add 60 µL of Assay Buffer, 10 µL of substrate solution, and 10 µL of the vehicle (Assay Buffer with the same DMSO concentration as the inhibitor samples).

-

Test Inhibitor (OM99-2): Add 50 µL of Assay Buffer, 10 µL of substrate solution, and 10 µL of each OM99-2 dilution.

-

Pre-incubate the plate for 10 minutes at room temperature, protected from light.

-

Initiate the enzymatic reaction by adding 20 µL of the diluted BACE1 enzyme solution to the "Positive Control" and "Test Inhibitor" wells. Do not add enzyme to the "Blank" wells.

-

Immediately start measuring the fluorescence intensity kinetically for a set period (e.g., 60 minutes) at room temperature, or perform an endpoint reading after a fixed incubation time.[7][8]

-

-

Data Analysis:

-

Subtract the fluorescence signal of the "Blank" from all other readings.

-

Determine the percentage of inhibition for each concentration of OM99-2 using the following formula: % Inhibition = [1 - (Signal of Test Inhibitor / Signal of Positive Control)] x 100

-

Plot the percent inhibition against the logarithm of the OM99-2 concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The provided protocol for an in vitro FRET-based assay offers a robust and sensitive method for evaluating the inhibitory activity of compounds like OM99-2 against BACE1. This application note serves as a comprehensive guide for researchers engaged in the discovery and development of novel BACE1 inhibitors for the potential treatment of Alzheimer's disease.

References

- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. benchchem.com [benchchem.com]

- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for OM99-2 in Cell-Based Assays

Topic: The Utilization of OM99-2 in Cell-Based BACE1 Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: OM99-2 is a potent, tight-binding peptidomimetic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as memapsin 2 or β-secretase.[1][2][3] As a hydroxyethylene transition-state isostere, OM99-2 effectively blocks the catalytic activity of BACE1.[4][5] This enzyme performs the rate-limiting step in the amyloidogenic pathway, which produces the amyloid-beta (Aβ) peptides associated with Alzheimer's disease pathogenesis.[4][6] Consequently, OM99-2 serves as a critical research tool for studying the amyloid cascade and for the initial screening of potential Alzheimer's disease therapeutics in vitro and in cell-based models.[1][7] While its peptide-like structure presents challenges for in vivo applications, such as poor blood-brain barrier permeability[8], it is an invaluable agent for cell-based assays.

Mechanism of Action

BACE1 is an aspartyl protease that initiates the cleavage of the Amyloid Precursor Protein (APP).[4] This cleavage event generates a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment known as C99. The C99 fragment is subsequently processed by γ-secretase to yield Aβ peptides, primarily Aβ40 and Aβ42. OM99-2 is designed to mimic the transition state of the APP cleavage site, allowing it to bind with high affinity to the BACE1 active site.[4][5] This binding competitively inhibits the natural substrate (APP) from accessing the enzyme, thereby reducing the production of C99 and all subsequent Aβ species.

Caption: BACE1 signaling pathway and the inhibitory action of OM99-2.

Data Presentation

The inhibitory potency of OM99-2 against BACE1 has been quantified through enzymatic assays. The data below is compiled from published literature.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| OM99-2 | Recombinant Human Memapsin 2 (BACE1) | 9.58 nM | [1][5] |

| OM99-2 | BACE1 | 1.6 nM | [4][9] |

Note: Variations in Kᵢ values can arise from different assay conditions, enzyme preparations, and substrate concentrations used across studies.

Experimental Protocols

Cell-Based BACE1 Inhibition Assay using ELISA

This protocol provides a method to evaluate the efficacy of OM99-2 in a cellular context by measuring the reduction of secreted Aβ peptides.

1. Materials and Reagents:

-

Cell Line: HEK293 cells stably overexpressing human APP (HEK293-APP).

-